Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride
CAS No.: 2177263-11-3
Cat. No.: VC8090232
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.60 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2177263-11-3 | 
|---|---|
| Molecular Formula | C6H10ClF2N | 
| Molecular Weight | 169.60 g/mol | 
| IUPAC Name | (1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride | 
| Standard InChI | InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5+;/m1./s1 | 
| Standard InChI Key | NJBGNMIKAIZJQQ-JBUOLDKXSA-N | 
| Isomeric SMILES | C1[C@@H]2CNC[C@@H]2C1(F)F.Cl | 
| SMILES | C1C2CNCC2C1(F)F.Cl | 
| Canonical SMILES | C1C2CNCC2C1(F)F.Cl | 
Introduction
Structural and Chemical Properties
Molecular Architecture
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride belongs to the azabicycloheptane class, characterized by a fused bicyclic framework comprising a five-membered and a four-membered ring. The cis configuration specifies that both fluorine atoms occupy equatorial positions relative to the bicyclic plane, a stereochemical arrangement confirmed by its IUPAC name: (1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.
Table 1: Key Molecular Descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₆H₁₀ClF₂N | |
| Molecular Weight | 169.60 g/mol | |
| IUPAC Name | (1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane; hydrochloride | |
| SMILES | C1[C@@H]2CNC[C@@H]2C1(F)F.Cl | |
| InChIKey | NJBGNMIKAIZJQQ-JBUOLDKXSA-N | 
The fluorine atoms induce electronegativity gradients, potentially influencing dipole moments and intermolecular interactions. Comparative analysis with non-fluorinated analogs (e.g., 6-Azabicyclo[3.2.0]heptane, CAS 7130-93-0) reveals marked differences in polarity and bioavailability .
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) remain unpublished, in silico predictions using tools like PubChem’s 3D conformer generator suggest a puckered bicyclic structure with bond angles consistent with strain-induced reactivity . The hydrochloride moiety’s impact on crystal packing is inferred from analogous compounds, where counterions dictate lattice stability.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves three stages: (1) construction of the azabicycloheptane core, (2) stereoselective fluorination, and (3) hydrochloride salt formation.
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Core Assembly: Cycloaddition reactions between pyrrolidine derivatives and dienophiles yield the bicyclic framework. For example, [3+2] cycloadditions using nitrones have been reported for related azabicycloheptanes.
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Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine atoms at the 6-position. The cis selectivity arises from steric hindrance during the transition state .
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Salt Formation: Treatment with hydrochloric acid protonates the tertiary nitrogen, precipitating the hydrochloride salt.
 
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Cycloaddition | Nitrone, Cu(I) catalyst, 80°C | 45–60% | 
| Fluorination | Selectfluor®, CH₃CN, RT | 70% | 
| Salt Formation | HCl (g), Et₂O | 95% | 
Industrial-scale production remains challenging due to low cycloaddition yields, necessitating catalyst optimization.
Applications in Drug Development
Antibiotic Adjuvants
Fluorinated bicyclic amines potentiate β-lactam antibiotics by inhibiting bacterial efflux pumps. Synergy testing with amoxicillin against Gram-positive pathogens revealed a 4-fold reduction in minimum inhibitory concentration (MIC) .
Neurological Therapeutics
Preclinical models of neuropathic pain demonstrate dose-dependent analgesia following intrathecal administration, likely via nAChR-mediated GABA release.
Future Research Directions
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Stereochemical Optimization: Enantioselective synthesis to isolate (+)- and (–)-isomers for comparative bioactivity studies.
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In Vivo Pharmacokinetics: ADME profiling in rodent models to assess oral bioavailability and metabolite formation.
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Target Validation: CRISPR-Cas9 screens to identify off-target interactions with ion channels and GPCRs.
 
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